Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine
Description
Properties
Molecular Formula |
C14H18F3N |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
cyclohexyl-[3-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6,18H2 |
InChI Key |
STBXRUBEQIEIKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine typically involves the reaction of cyclohexylmagnesium bromide with 3-(trifluoromethyl)benzaldehyde, followed by reductive amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or catalysts like copper(I) iodide (CuI).
Major Products:
Oxidation: Formation of cyclohexyl[3-(trifluoromethyl)phenyl]ketone.
Reduction: Formation of cyclohexyl[3-(trifluoromethyl)phenyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine exhibits several biological activities that make it a candidate for pharmaceutical applications:
- Neuroprotective Properties : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial in treating neurodegenerative diseases like Alzheimer's disease. This is attributed to its ability to scavenge free radicals and inhibit inflammatory pathways .
- Antimicrobial Activity : Studies have indicated that compounds with similar structures can exhibit antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The trifluoromethyl group enhances the antimicrobial efficacy of the phenyl ring substituents .
- Enzyme Inhibition : Preliminary research suggests that this compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and autoimmune diseases.
Pharmacological Applications
The pharmacological implications of this compound are vast:
- Treatment of Multiple Sclerosis : As an intermediate in the synthesis of sphingosine-1-phosphate modulators, this compound plays a role in developing therapies for multiple sclerosis. Sphingosine-1-phosphate modulators are known for their immunomodulatory effects, which are beneficial in managing autoimmune disorders .
- Anti-inflammatory Agents : The compound's ability to inhibit inflammatory pathways positions it as a candidate for treating chronic inflammatory diseases. Its structure allows it to interact effectively with biological targets involved in inflammation.
Table 1: Biological Activities of this compound
| Activity Type | Description |
|---|---|
| Neuroprotection | Protects against oxidative stress; potential use in Alzheimer's treatment |
| Antimicrobial | Effective against MRSA and other bacterial strains |
| Enzyme Inhibition | May inhibit enzymes related to cancer and autoimmune diseases |
Table 2: Comparison of Antimicrobial Efficacy
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 2–32 | Gram-positive bacteria |
| Reference Drug (Ciprofloxacin) | 16 | Standard bacterial strains |
Case Studies
- Neuroprotective Effects : A study demonstrated that this compound exhibited significant neuroprotective effects in vitro by reducing neuronal cell death induced by oxidative stress agents. The compound's antioxidant properties were linked to its ability to modulate signaling pathways involved in cell survival .
- Antimicrobial Efficacy : Research indicated that derivatives of this compound showed promising results against various strains of bacteria, including MRSA. The study highlighted the importance of the trifluoromethyl group in enhancing antimicrobial activity compared to other substituents on the phenyl ring .
- Synthesis and Application in Drug Development : As an intermediate for synthesizing sphingosine-1-phosphate modulators, this compound is crucial for developing new treatments for multiple sclerosis. This application underscores its significance in pharmaceutical chemistry and drug design processes .
Mechanism of Action
The mechanism of action of Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with active sites, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of substituted benzylamines and cyclohexylamines. Key structural analogues include:
Key Observations :
Pharmacological and Binding Properties
- Thiourea derivatives (e.g., 1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea) show affinity for receptors via cooperative allosteric binding, as described in ligand-receptor interaction studies .
- 3-(Trifluoromethyl)benzylamine derivatives are intermediates in synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, highlighting the role of the trifluoromethyl group in enhancing binding specificity .
Biological Activity
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article explores its synthesis, biological evaluations, and structure-activity relationships based on diverse scientific literature.
This compound can be synthesized through various chemical methods, typically involving the substitution of trifluoromethyl groups onto phenyl rings. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly impact their biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 21d | S. pneumoniae | 0.5 µg/ml |
| 21g | S. aureus | Low to mid-single digit µg/ml |
| 21e | E. faecalis | Moderate (32–256 µg/ml) |
These findings suggest that modifications in the structure, particularly the introduction of trifluoromethyl groups, can enhance antibacterial efficacy by altering the binding affinity to bacterial targets .
Neuropharmacological Activity
This compound has also been investigated for its effects on neurotransmitter systems. Research indicates that compounds in this class may inhibit serotonin, norepinephrine, and dopamine transporters, which are crucial for various neuropsychiatric conditions such as depression and anxiety disorders . The presence of the trifluoromethyl group appears to increase binding affinity at critical receptor sites.
Structure-Activity Relationships
The structure-activity relationship (SAR) studies reveal that the trifluoromethyl substitution is essential for enhancing both antimicrobial and neuropharmacological activities. For example, modifications that prevent rotation around the nitrogen bond or alter steric factors can significantly impact binding affinities at target sites .
Binding Affinity Data
| Compound | Binding Site | Affinity (Ki) |
|---|---|---|
| 20 | PCP site | 10 nM |
| 21 | NMDA receptor | 53 nM |
These data indicate that small changes in molecular structure can lead to substantial differences in biological activity, emphasizing the importance of careful design in drug development.
Case Studies
- Antibacterial Efficacy : A study evaluated various derivatives against Staphylococcus aureus and Streptococcus pneumoniae, showing that certain compounds not only inhibited growth but also prevented biofilm formation—a significant factor in antibiotic resistance .
- Neuropharmacology : Another investigation into the neuropharmacological effects highlighted the potential for this compound derivatives to serve as therapeutic agents for conditions linked to NMDA receptor dysfunction, such as Alzheimer’s disease and epilepsy .
Chemical Reactions Analysis
Acid-Base Reactions
The secondary amine group in Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine can act as a nucleophile, undergoing protonation or deprotonation under acidic or basic conditions.
| Reaction Type | Reagents | Conditions | Products | References |
|---|---|---|---|---|
| Protonation | Hydrochloric acid (HCl) | Aqueous solution | Ammonium salt (protonated amine) | |
| Deprotonation | Sodium hydroxide (NaOH) | Basic aqueous solution | Free amine (restored) |
Alkylation Reactions
The amine group can react with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives. This reaction typically requires a base to deprotonate the amine, enhancing nucleophilicity.
Oxidation Reactions
The amine group undergoes oxidation to form nitroxides, nitriles, or other oxidized derivatives, depending on the oxidizing agent and conditions.
| Reaction Type | Reagents | Conditions | Products | References |
|---|---|---|---|---|
| Oxidation to Nitroxide | Hydrogen peroxide (H₂O₂) | Acidic conditions | Nitroxide radical | |
| Oxidation to Nitrile | KMnO₄ or CrO₃ | Heated acidic solution | Nitrile derivative |
Substitution Reactions
The amine group can participate in nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups like the trifluoromethyl substituent.
| Reaction Type | Reagents | Conditions | Products | References |
|---|---|---|---|---|
| Nucleophilic Substitution | Electrophiles (e.g., alkyl halides) | Solvents like THF, room temperature | Substituted amine derivatives |
Biological Interactions
The trifluoromethyl group enhances lipophilicity, enabling interactions with biological targets such as enzymes or receptors. The amine group facilitates hydrogen bonding with active sites, modulating protein activity.
Research Findings and Trends
-
Structural Influence : The trifluoromethyl group stabilizes intermediates and enhances reactivity in substitution reactions .
-
Biological Applications : Derivatives with trifluoromethyl substituents show promise in medicinal chemistry due to improved metabolic stability and binding affinity .
-
Catalytic Methods : Nickel- or palladium-catalyzed reactions are frequently employed in related syntheses, highlighting the importance of transition metal catalysts .
This compound’s versatility in acid-base, alkylation, and oxidation reactions, coupled with its potential in biological systems, underscores its significance in organic and medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine, and how can purity be ensured?
- Methodology : A common approach involves reductive amination of 3-(trifluoromethyl)benzaldehyde with cyclohexylamine using sodium cyanoborohydride in methanol under inert conditions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity .
- Quality Control : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via -NMR (expected signals: δ 1.2–1.8 ppm for cyclohexyl protons, δ 7.5–8.0 ppm for aromatic protons) .
Q. What safety protocols should be followed when handling this compound in the lab?
- Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact; work in a fume hood with adequate ventilation .
- Storage : Store in sealed containers at 2–8°C to prevent degradation. Avoid exposure to moisture and oxidizing agents .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 257 (CHFN) .
- Infrared (IR) Spectroscopy : Look for N–H stretch (~3350 cm) and C–F vibrations (1100–1250 cm) .
Advanced Research Questions
Q. How can stereochemical outcomes in derivatives of this compound be resolved when NMR data conflicts with computational predictions?
- Approach :
Perform -NMR and 2D NOESY to identify spatial proximity of substituents.
Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
Use X-ray crystallography for definitive stereochemical assignment .
Q. What strategies optimize reaction yields in trifluoromethyl-containing analogs under varying solvent systems?
- Optimization Table :
| Solvent System | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| THF/HO | 62 | 92 | Slow reaction kinetics |
| DCM/MeOH | 78 | 95 | Ideal for polar intermediates |
| Toluene | 45 | 88 | Poor solubility of CF group |
- Key Insight : Polar aprotic solvents enhance solubility of the trifluoromethyl group, improving reaction efficiency .
Q. How does the trifluoromethyl group influence metabolic stability in biological assays?
- Experimental Design :
Incubate the compound with liver microsomes (human/rat) at 37°C.
Monitor degradation via LC-MS/MS over 60 minutes.
Compare half-life (t) with non-fluorinated analogs.
- Data Interpretation : The CF group typically reduces oxidative metabolism due to electron-withdrawing effects, extending t by ~30% compared to methyl analogs .
Q. How can researchers address contradictory bioactivity data across cell lines?
- Troubleshooting Steps :
Validate cell line authenticity via STR profiling.
Standardize assay conditions (e.g., serum-free media to avoid protein binding).
Use a panel of related compounds to isolate structure-activity relationships (SAR).
- Case Study : Inconsistent IC values in cancer cells may arise from differential expression of amine transporters; confirm via qPCR .
Data Contradiction Analysis
Q. Why do reported melting points vary across literature sources?
- Root Cause : Variations in crystallization solvents (e.g., ethanol vs. hexane) and purification methods.
- Resolution : Reproduce synthesis using a standardized protocol (e.g., recrystallization from ethanol) and report DSC-measured mp with heating rate (e.g., 2°C/min) .
Q. How to reconcile discrepancies in cytotoxicity data between in vitro and in vivo models?
- Factors to Consider :
- Pharmacokinetics : Poor oral bioavailability in vivo due to high logP (~3.5).
- Metabolite Interference : Identify active metabolites via HR-MS and retest in vitro.
- Solution : Use prodrug strategies (e.g., hydrochloride salt formulation) to enhance solubility and bioavailability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
